(6-(4-Chlorophenyl)-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazin-1-yl)(piperazin-1-yl)methanone
CAS No.:
Cat. No.: VC15830771
Molecular Formula: C17H19ClN4O2
Molecular Weight: 346.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H19ClN4O2 |
|---|---|
| Molecular Weight | 346.8 g/mol |
| IUPAC Name | [6-(4-chlorophenyl)-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazin-1-yl]-piperazin-1-ylmethanone |
| Standard InChI | InChI=1S/C17H19ClN4O2/c18-13-3-1-12(2-4-13)15-9-22-11-20-16(14(22)10-24-15)17(23)21-7-5-19-6-8-21/h1-4,11,15,19H,5-10H2 |
| Standard InChI Key | HFEXYHFQAMGGMS-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCN1)C(=O)C2=C3COC(CN3C=N2)C4=CC=C(C=C4)Cl |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s structure comprises three distinct regions:
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Imidazo[5,1-c]oxazine Core: A bicyclic system merging imidazole and oxazine rings, stabilized by conjugation and hydrogen bonding .
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4-Chlorophenyl Substituent: A hydrophobic aromatic group at the 6-position, enhancing membrane permeability and target binding.
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Piperazin-1-yl Methanone: A polar piperazine group linked via a carbonyl bridge, contributing to solubility and interactions with biological targets .
The molecular formula C₁₇H₁₉ClN₄O₂ (MW: 346.8 g/mol) reflects a balanced lipophilicity (calculated logP: ~2.8) suitable for blood-brain barrier penetration . Key descriptors include:
| Property | Value |
|---|---|
| IUPAC Name | [6-(4-chlorophenyl)-6,8-dihydro-5H-imidazo[5,1-c][1,oxazin-1-yl]-piperazin-1-ylmethanone |
| SMILES | C1CN(CCN1)C(=O)C2=C3COC(CN3C=N2)C4=CC=C(C=C4)Cl |
| InChIKey | HFEXYHFQAMGGMS-UHFFFAOYSA-N |
| Topological Polar Surface Area | 63.2 Ų |
The 4-chlorophenyl group induces steric and electronic effects, potentially modulating receptor affinity, while the piperazine moiety offers protonation sites for salt formation and solubility enhancement .
Comparative Analysis with Analogous Compounds
The target compound’s lower molecular weight compared to pretomanid may improve bioavailability, while its piperazine group offers synthetic flexibility over nitroimidazoles .
Future Research Directions
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In Vitro Screening: Prioritize assays against Mtb, cancer cell lines, and CNS targets to identify lead indications .
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Prodrug Development: Modify the piperazine group to enhance solubility or enable targeted delivery .
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Toxicology Profiling: Assess cytotoxicity in HepG2 and HEK293 cells, followed by Galleria mellonella models .
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